molecular formula C13H12N2O2 B3160954 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone CAS No. 866156-99-2

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone

Cat. No.: B3160954
CAS No.: 866156-99-2
M. Wt: 228.25 g/mol
InChI Key: HDQKKQXUFYFBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone is a synthetic organic compound featuring a propiophenone core substituted with a pyrazinyloxy group. Compounds of this structural class are of significant interest in medicinal chemistry and drug discovery research, particularly as key intermediates in the synthesis of more complex molecules or as scaffolds for developing pharmacologically active agents . The propiophenone moiety is a common feature in compounds studied for their interaction with various biological targets, while the pyrazine ring can contribute to hydrogen bonding and coordination with biomolecules, influencing the compound's binding affinity and selectivity . Researchers utilize this compound in Structure-Activity Relationship (SAR) studies to systematically alter its structure and understand how specific functional groups contribute to biological activity, a fundamental process in rational drug design . It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-pyrazin-2-yloxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-12(16)10-3-5-11(6-4-10)17-13-9-14-7-8-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQKKQXUFYFBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273744
Record name 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866156-99-2
Record name 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866156-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Systematic Approaches to 1 4 2 Pyrazinyloxy Phenyl 1 Propanone

Precursor Synthesis Strategies for Pyrazinyloxy and Phenylpropanone Moieties

The convergent synthesis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone necessitates the efficient preparation of two key building blocks: a reactive pyrazine (B50134) derivative and a substituted phenylpropanone.

Synthesis of Pyrazinyloxy Building Blocks

The pyrazinyloxy fragment is typically introduced using a reactive pyrazine species, most commonly a 2-halopyrazine such as 2-chloropyrazine (B57796) or 2-bromopyrazine. The synthesis of these precursors is well-established.

2-Chloropyrazine can be effectively synthesized through the vapor-phase chlorination of pyrazine. This process involves reacting pyrazine vapor with chlorine gas at elevated temperatures, generally between 150 and 600 °C. organic-chemistry.org The use of a diluent gas like nitrogen can help to control the reaction. organic-chemistry.org

Alternatively, 2-hydroxypyrazine (B42338) can serve as a precursor, which can then be converted to a more reactive halo or sulfonate derivative. The synthesis of 2-hydroxypyrazine can be achieved through several methods, including:

Condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov

Reaction of an α-amino acid nitrile with a dicarbonyl compound , such as glyoxal, in an alkaline medium. google.comgoogle.com This method is often favored for its simplicity and the availability of starting materials.

Synthesis of Substituted Phenylpropanone Intermediates

The second crucial precursor is 1-(4-hydroxyphenyl)propan-1-one . This compound provides the phenyl ring and the propanone side chain, with the hydroxyl group serving as the attachment point for the pyrazinyloxy moiety. A common laboratory-scale synthesis of this intermediate is the Fries rearrangement of phenyl propionate. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Another approach involves the direct acylation of phenol (B47542), though this can sometimes lead to mixtures of ortho and para substituted products. Therefore, protecting group strategies or the use of para-substituted starting materials are often employed to ensure regioselectivity. A patent has described the bromination of 4'-hydroxypropiophenone (B143161) in solvents like dioxane, which suggests the availability of this starting material for further functionalization. documentsdelivered.com

Coupling Reactions and Formation of the Ether Linkage

The central step in the synthesis of this compound is the formation of the C-O ether bond between the pyrazine ring and the phenolic oxygen of the phenylpropanone moiety. Several classical and modern cross-coupling reactions can be employed for this purpose.

O-Alkylation and Arylation Routes

The Williamson ether synthesis is a fundamental method for forming ether linkages. In the context of this synthesis, the phenoxide of 1-(4-hydroxyphenyl)propan-1-one, generated by a suitable base, acts as a nucleophile to displace a halide from a 2-halopyrazine. Due to the electron-deficient nature of the pyrazine ring, this nucleophilic aromatic substitution (SNAr) is generally feasible. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

The Ullmann condensation offers a classical, copper-catalyzed approach for the formation of diaryl ethers. This reaction involves the coupling of an aryl halide (2-halopyrazine) with an alcohol or phenol (1-(4-hydroxyphenyl)propan-1-one) in the presence of a copper catalyst and a base. While historically requiring harsh reaction conditions, modern modifications have made this a more versatile method.

Catalytic Approaches in C-O Bond Formation

Modern organometallic catalysis provides highly efficient methods for C-O bond formation. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of aryl ethers. This reaction employs a palladium catalyst, typically with a specialized phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an alcohol. This method is known for its high functional group tolerance and broad substrate scope. google.com

Recent advancements in copper catalysis have also led to milder and more efficient Ullmann-type couplings. For instance, the use of ligands like picolinic acid or (2-pyridyl)acetone with a copper(I) source in a solvent such as DMSO with a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) has been shown to be effective for the O-arylation of phenols with various aryl halides, including heteroaryl halides. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen coupling method and the optimization of various reaction parameters.

For a Williamson-type SNAr reaction , key parameters to optimize include the choice of base and solvent. Strong, non-nucleophilic bases are often preferred to fully deprotonate the phenol without competing in the substitution reaction. The choice of solvent can significantly influence the reaction rate, with polar aprotic solvents generally favoring SNAr reactions.

In copper-catalyzed Ullmann-type couplings , the nature of the copper source (e.g., CuI, CuBr), the ligand, the base, and the solvent are all critical. Research has shown that a combination of CuI, picolinic acid, and K₃PO₄ in DMSO can be highly effective for coupling heteroaryl halides with phenols. nih.gov The reaction temperature is also a crucial parameter to control, with milder conditions often being sufficient with modern catalytic systems.

For palladium-catalyzed Buchwald-Hartwig ether synthesis , the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. Different generations of ligands have been developed to improve catalyst stability, activity, and substrate scope. The choice of base and solvent must also be carefully considered to ensure optimal catalytic turnover and product formation.

A representative, hypothetical synthesis of this compound via a copper-catalyzed Ullmann-type coupling is presented in the table below. This illustrates typical reaction conditions that could be employed based on analogous reactions reported in the literature.

ParameterCondition
Reactant 1 1-(4-hydroxyphenyl)propan-1-one
Reactant 2 2-Chloropyrazine
Catalyst Copper(I) Iodide (CuI)
Ligand Picolinic Acid
Base Potassium Phosphate (K₃PO₄)
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 100-120 °C
Atmosphere Inert (e.g., Nitrogen, Argon)
Hypothetical Yield 75-85%

This table presents a hypothetical set of reaction conditions based on analogous copper-catalyzed O-arylation reactions of phenols with heteroaryl halides.

By systematically optimizing these parameters, the synthesis of this compound can be achieved with high efficiency and purity, making it accessible for further research and application.

Green Chemistry Principles in the Synthesis of Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of analogues of this compound, particularly in the crucial etherification step.

Recent advancements in the Ullmann condensation have focused on developing more environmentally benign catalytic systems. The use of copper nanoparticles (Cu-NPs) as catalysts can offer higher reactivity and recyclability. mdpi.com Some methods even employ "eco-catalysts" derived from plant sources. mdpi.com Furthermore, research has explored conducting these coupling reactions in greener solvents, such as water or under solvent-free conditions, which significantly reduces the environmental impact compared to traditional high-boiling aprotic polar solvents. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid reaction times, increased product yields, and energy savings. youtube.com The application of microwave irradiation to the Ullmann condensation has been shown to significantly shorten reaction times for the synthesis of phenoxybenzoic acids, a related class of compounds. researchgate.net Microwave-assisted synthesis of pyrazoline derivatives has also been reported to be highly efficient. nih.govnih.gov This technique could be readily adapted for the synthesis of this compound analogues, providing a faster and more energy-efficient route. youtube.com

Table 4: Green Chemistry Approaches in Heteroaryl Ether Synthesis

Green Principle Approach Example Application Reference
Greener Catalysts Use of copper nanoparticles (CuO-NPs) Ullmann C-O coupling of phenols and heteroaryl bromides. mdpi.com
Greener Solvents Use of water as a solvent Ullmann-type diaryl synthesis. researchgate.net
Energy Efficiency Microwave-assisted synthesis Rapid synthesis of 2-phenoxybenzoic acids via Ullmann condensation. researchgate.net

By incorporating these green chemistry principles, the synthesis of analogues of this compound can be made more sustainable and environmentally friendly.

In-depth Spectroscopic and Crystallographic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and spectral databases reveals a significant gap in the detailed analytical characterization of the chemical compound This compound . Despite extensive searches for advanced spectroscopic and crystallographic data, specific research findings for this particular molecule, including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, are not publicly documented.

The synthesis and characterization of novel chemical entities are fundamental to the advancement of chemical sciences. Such studies typically involve a thorough elucidation of the molecular structure and properties using a combination of spectroscopic and crystallographic techniques. However, for this compound, it appears that such a detailed investigation has either not been conducted or the results have not been published in accessible scientific literature.

Therefore, the specific data required to populate the structured article as requested—including high-resolution ¹H and ¹³C NMR chemical shifts and coupling constants, two-dimensional NMR correlations (COSY, HSQC, HMBC), characteristic vibrational frequencies from FT-IR and Raman spectroscopy, high-resolution mass spectrometry for molecular formula confirmation and fragmentation analysis, and electronic transition data from UV-Vis spectroscopy—could not be obtained.

While spectroscopic data for related substructures, such as the phenylpropanone and pyrazine moieties, are available for other compounds, this information cannot be reliably extrapolated to predict the precise spectral characteristics of the target molecule, this compound. The unique electronic and steric interactions arising from the specific combination and arrangement of these functional groups would result in a distinct spectroscopic fingerprint.

Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. The absence of such foundational data precludes a meaningful discussion of the advanced spectroscopic and crystallographic characterization of this compound.

Advanced Spectroscopic and Crystallographic Characterization of 1 4 2 Pyrazinyloxy Phenyl 1 Propanone

Single Crystal X-ray Diffraction Analysis

A comprehensive search for single-crystal X-ray diffraction data for the specific compound 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone has been conducted. At present, detailed crystallographic information, including molecular conformation, bond geometries, and analysis of intermolecular interactions, is not publicly available in the searched scientific literature and crystallographic databases.

Determination of Molecular Conformation and Bond Geometries

Without experimental data from a single-crystal X-ray diffraction study of this compound, a definitive determination of its molecular conformation and precise bond geometries is not possible. Such an analysis would typically provide a table of bond lengths and angles between the constituent atoms of the molecule. This information is crucial for understanding the molecule's steric and electronic properties. For instance, it would reveal the planarity of the pyrazine (B50134) and phenyl rings, the torsion angles describing the orientation of the propanone group relative to the phenyl ring, and the geometry of the ether linkage.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Similarly, the analysis of intermolecular interactions and crystal packing motifs for this compound is contingent upon the availability of its crystal structure. The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which dictate the material's bulk properties. nih.gov

In the crystal lattice of a compound like this, one might anticipate several types of intermolecular interactions that contribute to the stability of the supramolecular structure. spuvvn.edu These could include:

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors, weak C–H···O or C–H···N hydrogen bonds could play a role in the crystal packing. spuvvn.edu

π-π Stacking: The aromatic pyrazine and phenyl rings could engage in π-π stacking interactions, where the planes of the rings are parallel and offset from one another. beilstein-journals.org These interactions are significant in the packing of many aromatic compounds. nih.gov

Lone Pair-π Interactions: The lone pairs of electrons on the nitrogen atoms of the pyrazine ring and the oxygen atom of the ether linkage could interact with the electron-deficient regions of adjacent aromatic rings. nih.gov

Until a single-crystal X-ray diffraction study is performed and the results are made available, the specific details regarding the molecular and crystal structure of this compound remain undetermined.

Theoretical and Computational Chemistry Studies of 1 4 2 Pyrazinyloxy Phenyl 1 Propanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone, DFT calculations are employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization.

The process begins by defining a starting molecular geometry. Using a chosen functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVDZ), the DFT algorithm iteratively calculates the electron density and the corresponding energy of the system, adjusting the atomic positions to minimize the total energy. The point of lowest energy corresponds to the optimized ground-state geometry of the molecule. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. These parameters provide a detailed picture of the molecule's shape and the spatial relationship between its constituent parts—the pyrazine (B50134) ring, the ether linkage, the phenyl ring, and the propanone side chain.

The electronic structure, also derived from DFT calculations, reveals how electrons are distributed within the molecule. This is crucial for understanding regions of high or low electron density, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-31G Level)*

ParameterBond/AngleValue (Illustrative)
Bond Lengths C=O (Propanone)1.22 Å
C-O (Ether)1.37 Å
C-N (Pyrazine)1.34 Å
Bond Angles C-CO-C (Propanone)119.5°
C-O-C (Ether)118.0°
Dihedral Angle Phenyl-O-Pyrazine45.0°

Note: The data in this table is illustrative and represents typical values for similar functional groups. Specific published data for this compound is not available.

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, indicating the ease with which it can lose an electron. Conversely, the LUMO energy relates to the electron affinity, or the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazinyloxy-phenyl portion of the molecule, which can readily donate electrons. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the propanone and the pyrazine ring, which are capable of accepting electron density. The analysis of these orbitals helps in predicting how the molecule will interact with other reagents. wuxibiology.com

Table 2: Illustrative Frontier Orbital Properties (DFT Calculation)

PropertyValue (Illustrative)Significance
HOMO Energy -6.5 eVElectron-donating capability
LUMO Energy -1.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) 4.7 eVChemical reactivity and stability

Note: The data in this table is illustrative, based on typical values for organic molecules with similar functional groups, and serves to demonstrate the concepts of HOMO-LUMO analysis.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O ether linkages and the C-C bond connecting the phenyl ring to the propanone group. Each rotational state, or conformer, has a specific energy, and the collection of these energies forms the potential energy surface (PES).

Conformational analysis aims to identify the most stable conformers (local and global minima on the PES) and the energy barriers for rotation between them (saddle points or transition states). This is typically done by systematically rotating specific dihedral angles and calculating the energy at each step using a suitable computational method. The resulting PES map reveals the energetically preferred shapes of the molecule and the flexibility it possesses. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While geometry optimization and conformational analysis describe static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its vibrations, rotations, and conformational changes at a given temperature.

Furthermore, MD simulations are exceptionally useful for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the molecule's conformation and dynamics. The simulation can reveal the formation of hydrogen bonds, the arrangement of solvent molecules around the solute, and the energetic contributions of solvation. This provides a more realistic picture of the molecule's behavior in a condensed phase, which is essential for understanding its properties in solution.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and wagging of chemical bonds. The computed IR spectrum, showing absorption peaks at these frequencies, can be compared to an experimentally measured spectrum to confirm the functional groups present and validate the accuracy of the calculated geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts (¹H and ¹³C) and coupling constants for a given molecular structure. These predicted NMR parameters are highly sensitive to the electronic environment of each nucleus. Comparing the predicted spectrum with an experimental one is a powerful method for structural elucidation and for confirming the predominant conformation in solution.

When predicted spectra closely match experimental results, it lends confidence to the computational model and the other calculated properties, such as the electronic structure and reactivity indices.

Chemical Transformations and Derivatization Strategies for 1 4 2 Pyrazinyloxy Phenyl 1 Propanone

Modifications at the Propanone Carbonyl Group

The carbonyl group of the propanone moiety is a key site for a variety of chemical modifications, including reduction, condensation, and addition reactions. These transformations allow for the introduction of new functional groups and the generation of diverse molecular architectures.

Reduction Reactions

The ketone functionality of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone can be reduced to a secondary alcohol, yielding 1-[4-(2-Pyrazinyloxy)phenyl]propan-1-ol. This transformation can be achieved using various reducing agents. While specific reduction of the title compound is not extensively documented, established methods for ketone reduction are applicable.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and would selectively reduce the ketone without affecting the pyrazine (B50134) or phenyl rings. LiAlH₄ is a more powerful reducing agent and would also effectively reduce the ketone; however, it requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Catalytic hydrogenation represents another viable method for ketone reduction. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere can be used. The choice of catalyst and reaction conditions can be tuned to achieve selective reduction of the ketone.

Table 1: General Conditions for Ketone Reduction

Reducing AgentSolventReaction ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol/EthanolRoom TemperatureSecondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THF0°C to Room TemperatureSecondary Alcohol
H₂/Pd/CEthanolRoom Temperature, 1 atm H₂Secondary Alcohol

Condensation and Addition Reactions

The α-protons of the propanone moiety are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation. For instance, reaction with an aromatic aldehyde in the presence of a base would lead to the formation of an α,β-unsaturated ketone, a chalcone-like structure. nist.gov

Furthermore, the carbonyl group can undergo addition reactions with various nucleophiles. For example, reaction with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) would result in the formation of tertiary alcohols. Addition of cyanide, typically from a source like potassium cyanide (KCN) in the presence of an acid, would form a cyanohydrin.

Condensation with hydrazine (B178648) derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP), can be used to form the corresponding hydrazones. nih.gov These reactions are often used for the characterization of ketones.

Functionalization of the Phenyl Ring

The phenoxy-substituted phenyl ring in this compound is activated towards electrophilic aromatic substitution. The pyrazinyloxy group is an ortho, para-directing group due to the lone pairs on the ether oxygen, which can be donated to the ring through resonance. tandfonline.comchegg.comnih.gov The propanone group, being an electron-withdrawing group, is a meta-director. The directing effects of the two substituents will influence the position of substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the phenyl ring can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: Nitration can be performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

The regioselectivity of these reactions will be governed by the combined electronic and steric effects of the existing substituents.

Transformations of the Pyrazine Moiety

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group. While the pyrazinyloxy group itself is not a leaving group, transformations can be envisaged starting from a precursor like a 2-halopyrazine.

For instance, the synthesis of the title compound likely involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyrazine (e.g., 2-chloropyrazine) with 4-hydroxypropiophenone in the presence of a base. nih.govresearchgate.netmdpi.com

Further functionalization of the pyrazine ring can be challenging due to its electron-deficient nature. However, certain reactions are possible:

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to the corresponding N-oxides using oxidizing agents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA). This can alter the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic substitution.

Radical Reactions: Radical substitution reactions can sometimes be employed to functionalize pyrazine rings.

Cross-Coupling Reactions: If a halogen is present on the pyrazine ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck reactions can be used to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov

Synthesis and Characterization of Structurally Related Analogues

The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships.

Variation of the Aryloxy Linkage

A key strategy for creating analogues is to vary the aryloxy linkage. This can be achieved by reacting a 2-halopyrazine with a variety of substituted 4-hydroxypropiophenones. The substituents on the phenyl ring of the 4-hydroxypropiophenone can be varied to include alkyl, alkoxy, halogen, or nitro groups, among others.

Alternatively, one could start with 4-hydroxypropiophenone and react it with different substituted 2-halopyrazines or other halo-substituted heterocycles to generate a diverse set of analogues with different heterocyclic ethers.

The synthesis of these analogues would typically be carried out under SNAr conditions, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

The characterization of these new analogues would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure of the synthesized compounds, including the position of substituents on the aromatic and heterocyclic rings. chegg.comrsc.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the analogues and to aid in structure elucidation through fragmentation patterns. nist.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl group of the ketone and the C-O-C ether linkage.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for the ethyl group (triplet and quartet), aromatic protons on both the phenyl and pyrazine rings. The chemical shifts and splitting patterns would be indicative of the substitution pattern.
¹³C NMR A signal for the carbonyl carbon (~197 ppm), signals for the aromatic carbons of both rings, and signals for the ethyl group carbons. rsc.org
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₂N₂O₂ = 228.25 g/mol ). Fragmentation may involve cleavage of the ether linkage or the propanone side chain. nih.govnih.gov
IR Spec A strong absorption band for the C=O stretch of the ketone (around 1680 cm⁻¹), and C-O stretching bands for the ether linkage.

Modification of the Alkyl Chain Length

The propanone side chain of this compound is a key site for structural modification. Varying the length and branching of this alkyl chain can significantly influence the molecule's steric and electronic properties. Standard organic synthesis methodologies can be employed to achieve chain extension, shortening, or isomerization.

One common strategy for chain extension involves the α-alkylation of the ketone. This typically proceeds by generating an enolate intermediate through the use of a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an appropriate alkyl halide. researchgate.net For instance, deprotonation at the α-carbon (C2) of the propanone chain, followed by quenching with an electrophile like methyl iodide, would yield 1-[4-(2-Pyrazinyloxy)phenyl]-2-methyl-1-propanone, introducing a branch. Alternatively, using a longer-chain alkyl halide would extend the chain.

Another approach to homologation starts from the corresponding acetophenone (B1666503) derivative, 1-[4-(2-Pyrazinyloxy)phenyl]ethanone. A reaction with formaldehyde (B43269) in the presence of a suitable catalyst can introduce a hydroxymethyl group, which can be further manipulated to extend the chain. prepchem.com

Conversely, chain shortening is a more complex transformation. It could potentially be achieved through oxidative cleavage of the ketone, though this often requires harsh conditions that might compromise the pyrazinyloxy linkage.

The table below outlines potential strategies for modifying the alkyl chain of the parent compound.

Transformation Reagents/Conditions Potential Product Reaction Type
α-Benzylation1. LDA, THF, -78 °C; 2. Benzyl bromide1-[4-(2-Pyrazinyloxy)phenyl]-2-benzyl-1-propanoneα-Alkylation
Chain Extension1. NaH, THF; 2. Ethyl bromoacetate; 3. H3O+, heat1-[4-(2-Pyrazinyloxy)phenyl]-1-butanoneAcetoacetic Ester Synthesis Analogue
Reduction to AlkaneFe/Ru Bimetallic Catalyst, H21-[4-(2-Pyrazinyloxy)phenyl]propaneHydrodeoxygenation rsc.org
Branching1. LDA, THF; 2. Methyl Iodide1-[4-(2-Pyrazinyloxy)phenyl]-2-methyl-1-propanoneα-Alkylation researchgate.net

This table presents hypothetical transformations based on established chemical principles for modifying ketones.

Heterocyclic Ring Substitutions

The pyrazine ring in this compound is an electron-deficient heterocycle, which makes it susceptible to certain types of substitution reactions. rsc.orgwikipedia.org The ether linkage activates the ring, but its inherent electron deficiency governs its reactivity, particularly towards nucleophiles and in metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr)

For SNAr to occur, a good leaving group, typically a halide, must be present on the pyrazine ring. wikipedia.orgfiveable.me If a halogenated precursor, such as 1-[4-(2-chloropyrazin-5-yloxy)phenyl]-1-propanone, were synthesized, the chlorine atom could be displaced by a variety of nucleophiles. The electron-deficient nature of the pyrazine ring facilitates this type of attack. wikipedia.orgrsc.org Strong nucleophiles like alkoxides, amines, or thiolates could be used to introduce new functional groups at this position. fiveable.mersc.org

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation via transition metal catalysis. rsc.orgnih.gov Reactions like the Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings are widely used to functionalize heteroaromatic rings. rsc.orgmdpi.comnih.gov To apply these methods, the pyrazine ring would first need to be halogenated, for example, using N-bromosuccinimide (NBS) or other halogenating agents. youtube.com The resulting halopyrazine derivative could then be coupled with a wide array of aryl or vinyl boronic acids or stannanes in the presence of a palladium catalyst to generate substituted analogues. rsc.orgnih.gov

Direct C-H Functionalization

More recent advances have enabled the direct functionalization of C-H bonds on electron-deficient heterocycles. acs.org Iron-catalyzed cross-coupling of pyrazines with organoboron species has been reported, offering a more atom-economical route to arylated pyrazines without the need for pre-halogenation. acs.org This method could potentially be applied to introduce substituents directly onto the pyrazine ring of the target molecule.

The following table summarizes potential derivatization strategies for the heterocyclic ring.

Strategy Required Precursor Reagents/Conditions Potential Product Class
Nucleophilic Aromatic SubstitutionHalogenated Pyrazine DerivativeNaOMe, MeOH or R-NH2, heatAlkoxy- or Amino-substituted Pyrazines rsc.org
Suzuki-Miyaura CouplingHalogenated Pyrazine DerivativeArylboronic acid, Pd(PPh3)4, K2CO3Aryl-substituted Pyrazines mdpi.com
Stille CouplingHalogenated Pyrazine DerivativeOrganostannane, Pd catalystAryl- or Vinyl-substituted Pyrazines rsc.org
C-H ArylationParent CompoundArylboronic acid, Fe(acac)2, K2S2O8Aryl-substituted Pyrazines acs.org

This table illustrates hypothetical derivatization pathways based on established reactions for pyrazine and related heterocycles.

Mechanistic Biological and Pharmacological Investigations of 1 4 2 Pyrazinyloxy Phenyl 1 Propanone and Analogues Preclinical Focus

In Vitro Receptor Binding and Enzyme Inhibition Studies

No information is available regarding the in vitro receptor binding profile or enzyme inhibition properties of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone. To assess these activities, researchers would typically perform a series of assays.

Receptor Binding Assays: These experiments would determine the affinity of the compound for a wide range of biological receptors. This is often done using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its receptor is measured. The results are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Enzyme Inhibition Assays: These studies would investigate the compound's ability to inhibit the activity of various enzymes. The specific enzymes tested would depend on the therapeutic target of interest. The potency of inhibition is typically quantified by an IC50 value, which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

A representative data table for such studies would look like this:

Table 1: Hypothetical In Vitro Profile of this compound

Target Assay Type Result (IC50/Ki)
Receptor X Radioligand Binding Data not available
Receptor Y Radioligand Binding Data not available

Elucidation of Molecular Targets and Signaling Pathways

Without initial binding or inhibition data, the specific molecular targets and signaling pathways modulated by this compound remain unknown. Identification of a primary molecular target from the initial screening would lead to further investigation of the downstream signaling cascades. Techniques such as Western blotting, ELISA, or mass spectrometry-based phosphoproteomics would be employed to study the phosphorylation status and expression levels of key proteins within a suspected pathway.

Structure-Activity Relationship (SAR) Studies for Target Interaction

No structure-activity relationship (SAR) studies for this compound and its analogues have been published. SAR studies involve synthesizing and testing a series of structurally related compounds to understand how chemical modifications influence their biological activity. This information is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

An example of an SAR data table is provided below:

Table 2: Hypothetical SAR of this compound Analogues

Compound R1 Group R2 Group Target Affinity (Ki, nM)
1 H H Data not available
Analogue 1a CH3 H Data not available
Analogue 1b Cl H Data not available

| Analogue 1c | H | OCH3 | Data not available |

Cellular Assays for Biological Response and Mechanistic Insights

There is no available information on the effects of this compound in cellular assays. Such assays are essential to understand the compound's biological effects in a more complex, physiological context.

Cell Viability Assays: These would be used to determine if the compound has cytotoxic effects on different cell lines. Common assays include the MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Reporter Gene Assays: These assays are used to measure the activation or inhibition of specific signaling pathways. Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular transcription factor.

In Vitro Phenotypic Screens: These screens assess the effect of the compound on a specific cellular phenotype, such as cell migration, differentiation, or apoptosis.

In Vivo Preclinical Efficacy Studies in Animal Models

No in vivo preclinical studies for this compound have been reported. Once a compound shows promising in vitro and cellular activity, it is typically tested in animal models of disease to evaluate its efficacy and to understand its pharmacological effects in a whole organism. The choice of animal model would depend on the therapeutic indication being investigated. These studies would measure relevant physiological or behavioral endpoints to determine if the compound has a beneficial effect.

Advanced Applications and Future Research Directions for 1 4 2 Pyrazinyloxy Phenyl 1 Propanone

Potential in Material Science and Polymer Chemistry (e.g., photoinitiator applications)

The structural characteristics of 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone, specifically the presence of a ketone group attached to a phenyl ring, suggest its potential utility as a photoinitiator in polymer chemistry. Photoinitiators are molecules that, upon absorption of light (typically UV or visible), generate reactive species such as free radicals or cations that initiate polymerization. sigmaaldrich.com

Photoinitiators are broadly classified into two types:

Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals directly. sigmaaldrich.com

Type II Photoinitiators: These undergo a bimolecular reaction where the photoinitiator in its excited state interacts with a co-initiator (like an amine) to generate the initiating radicals. sigmaaldrich.com

The this compound molecule contains the necessary chromophoric ketone group that could potentially undergo α-cleavage (a Type I mechanism) or hydrogen abstraction from a suitable donor (a Type II mechanism) upon photoexcitation. The efficiency of a photoinitiator is critically dependent on the overlap between its absorption spectrum and the emission spectrum of the light source. sigmaaldrich.com The pyrazinyloxy substituent on the phenyl ring is likely to modulate the molecule's light-absorption characteristics, potentially shifting its maximum absorption wavelength and increasing its molar extinction coefficient compared to simpler acetophenone-based initiators. nih.gov

Further research would be required to validate this potential. Key experimental investigations would include:

Measuring the UV-Vis absorption spectrum to identify its maximum absorption wavelengths.

Conducting photolysis experiments to determine the quantum yield of radical formation.

Using techniques like time-resolved infrared spectroscopy to study the reactivity of the generated radicals with various monomers. researchgate.net

If confirmed as an effective photoinitiator, it could find applications in UV-curable coatings, inks, adhesives, and 3D printing resins. nih.govresearchgate.net

Role in Analytical Chemistry Method Development

Developing robust analytical methods is crucial for the identification, quantification, and quality control of this compound, whether in research samples or as a component in a larger formulation. Based on the analysis of structurally related β-carbonylarylalkylamines, a suite of analytical techniques can be proposed for its comprehensive characterization. researchgate.net

Key analytical methods would include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the compound from a mixture and providing a definitive mass spectrum for structural confirmation. The electron ionization (EI) mass spectrum would likely show characteristic fragmentation patterns, including ions corresponding to the propanone side chain and the pyrazinyloxy-phenyl moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The ¹H NMR spectrum would provide information on the chemical environment of all protons, while the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present, such as the prominent carbonyl (C=O) stretch of the ketone and vibrations associated with the aromatic rings and the C-O-C ether linkage. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector, is a standard method for the quantification and purity assessment of aromatic compounds. A sensitive and accurate HPLC method could be developed for routine analysis. researchgate.net

In some cases, derivatization of the molecule—for instance, by creating an acetyl or trifluoroacetyl derivative—could be employed to enhance volatility for GC analysis or to improve the detection sensitivity in mass spectrometry. researchgate.net

Table 1: Proposed Analytical Methods for this compound

Technique Purpose Expected Information Reference Application
GC-MSIdentification & QuantificationRetention time, molecular ion peak, and fragmentation pattern.Characterization of brephedrone. researchgate.net
¹H & ¹³C NMRStructure ElucidationChemical shifts, coupling constants, and carbon skeleton.Structural confirmation of designer drugs. researchgate.net
IR SpectroscopyFunctional Group IDCharacteristic absorption bands for C=O, C-O-C, and aromatic rings.Functional group analysis of novel compounds. researchgate.net
HPLC-UVQuantification & PurityRetention time and UV absorbance for concentration measurement.Purity determination of clinical candidates. researchgate.net

Emerging Research Areas and Unexplored Reactivity

The chemical structure of this compound offers several avenues for exploring novel reactivity and applications. The molecule's functional groups—the ketone, the ether linkage, and the pyrazine (B50134) ring—are all potential sites for chemical modification.

Ketone Chemistry: The carbonyl group can undergo a wide range of classical reactions, including reduction to a secondary alcohol, oxidation, or use in condensation reactions to form larger, more complex molecules like pyrazoles or quinolines. researchgate.net

Pyrazine Ring Modification: The pyrazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution. This could allow for the introduction of new functional groups onto the pyrazine moiety, altering the electronic and steric properties of the entire molecule.

Ether Linkage Cleavage: The ether bond connecting the phenyl and pyrazinyl rings could potentially be cleaved under specific reaction conditions, yielding two separate fragments that could be valuable synthetic intermediates.

Biological Screening: The presence of the pyrazine ring, a common feature in many biologically active compounds, suggests that this compound and its derivatives could be screened for a wide range of biological activities. Drawing inspiration from similar heterocyclic structures, potential areas for screening include kinase inhibition or antioxidant properties. nih.govmdpi.com

The compound serves as a versatile scaffold, and its largely unexplored reactivity makes it a prime candidate for synthetic methodology development and as a building block for creating libraries of novel heterocyclic compounds.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry provides powerful tools for the rational design of new molecules based on the this compound scaffold. Through in silico methods, it is possible to predict how structural modifications would affect the molecule's properties, thereby guiding synthetic efforts toward derivatives with enhanced performance for specific applications. nih.govnih.gov

The computational design process typically involves:

Defining a Target Property: The first step is to identify the desired property to enhance, such as binding affinity to a specific biological target, improved light absorption at a particular wavelength, or better solubility. mdpi.com

In Silico Modification: A virtual library of derivatives is created by systematically modifying the parent structure. This could involve adding various substituents (e.g., halogens, alkyl, or alkoxy groups) to the phenyl or pyrazine rings.

Molecular Modeling and Docking: If the target is a biological receptor, molecular docking simulations can predict the binding mode and affinity of each derivative. This helps to identify which modifications are most likely to improve biological activity. researchgate.netnih.govmdpi.com

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can be used to predict physicochemical properties like solubility, stability, and potential toxicity (ADMET properties).

This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested in the lab, making the discovery process more efficient and cost-effective. For example, if designing new photoinitiators, quantum chemistry calculations could predict the absorption spectra and bond dissociation energies of various derivatives to identify the most promising candidates.

Table 2: Hypothetical Computational Design of Derivatives

Parent Compound Modification Site Proposed Substituent Hypothesized Property Enhancement Potential Application
This compoundPhenyl Ring-Cl, -FIncreased binding affinity to protein targets through halogen bonding.Medicinal Chemistry mdpi.com
This compoundPhenyl Ring-N(CH₃)₂Red-shift in absorption spectrum (bathochromic shift).Visible-light Photoinitiator nih.gov
This compoundPropanone ChainReduction of C=OCreation of a chiral alcohol for asymmetric synthesis.Synthetic Chemistry
This compoundPyrazine Ring-NH₂Introduction of a hydrogen-bond donor to improve receptor interaction.Drug Design nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone?

  • Methodology :

  • Nucleophilic Aromatic Substitution : React 4-bromophenylpropanone with 2-hydroxypyrazine under basic conditions (e.g., K₂CO₃ in DMF) to substitute bromide with pyrazinyloxy. This mirrors protocols for analogous ethers like 1-[4-(2-bromoethoxy)phenyl]-1-propanone .
  • Cross-Coupling : Use transition-metal catalysts (e.g., Pd/Cu) to couple halogenated propanone precursors with pyrazinyl derivatives, similar to methods for aryl ethers in propanone synthesis .
    • Key Considerations : Optimize reaction time, temperature, and solvent polarity to enhance yield and minimize side reactions.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • ¹H-NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyrazinyl protons) and the propanone methyl group (δ 2.1–2.5 ppm). Compare shifts to structurally related compounds (e.g., 1-(3-Methoxyphenyl)-2-phenyl-1-propanone ).

  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺) with <2 ppm error.

  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at λ ~254 nm .

    Expected ¹H-NMR Signals
    Pyrazinyl protons: δ 8.2–8.5 (multiplet)
    Aromatic protons (phenyl): δ 7.3–7.6 (doublet)
    Propanone CH₃: δ 2.3 (singlet)

Q. What are the key spectroscopic markers for confirming the carbonyl group in this compound?

  • FTIR : A strong absorption band at ~1700–1750 cm⁻¹ confirms the ketone (C=O) stretch.
  • ¹³C-NMR : The carbonyl carbon appears at δ 205–210 ppm, consistent with arylpropanone derivatives .

Advanced Research Questions

Q. What challenges arise in optimizing the coupling reaction between 2-pyrazinol and 4-bromophenylpropanone precursors?

  • Key Issues :

  • Regioselectivity : Competing substitution at other aryl positions can occur; use directing groups (e.g., nitro) to control reactivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may decompose pyrazinol at high temperatures .
  • Byproduct Formation : Monitor for dehalogenation or over-oxidation via TLC/GC-MS.

Q. How do electronic effects of the pyrazinyloxy group influence the reactivity of the propanone moiety in catalytic reactions?

  • Methodology :

  • DFT Calculations : Compare electron-withdrawing effects of pyrazinyloxy vs. methoxy groups on the aryl ring. Pyrazinyloxy’s electron-deficient nature may polarize the carbonyl, enhancing electrophilicity .
  • Catalytic Hydrogenation : Test reduction kinetics of the ketone group under Pd/C or Raney Ni; correlate with Hammett substituent constants .

Q. What methodologies are employed to assess the stability of this compound under acidic/basic conditions?

  • Stability Studies :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–14) at 37°C for 24h; analyze degradation products via LC-MS.
  • Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and hygroscopicity .

Data Contradictions and Validation

  • Synthetic Yields : Reported yields for similar propanone derivatives range from 69–83% , but pyrazinyloxy’s lower nucleophilicity may reduce yields. Validate via iterative optimization.
  • Spectroscopic Discrepancies : Minor shifts in NMR (e.g., δ ±0.1 ppm) may arise from solvent or concentration effects; always compare to in-house standards.

Excluded Topics

  • Commercial Synthesis : No industrial-scale protocols are referenced, aligning with the exclusion of commercial questions.
  • Biological Activity : While pyrazinyl derivatives are bioactive , insufficient data exists for the target compound; focus remains on physicochemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.